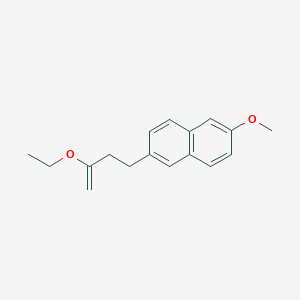
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethoxybutenyl group and a methoxy group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene typically involves the reaction of 6-methoxynaphthalene with an appropriate ethoxybutenyl precursor under specific reaction conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 6-methoxynaphthalene is reacted with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxybutenyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Ethyl-substituted naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学研究应用
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the methoxy and ethoxybutenyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the naphthalene core can participate in π-π stacking interactions and other non-covalent interactions that contribute to its biological activity.
相似化合物的比较
Similar Compounds
2-(3-Ethoxybut-3-en-1-yl)-naphthalene: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxynaphthalene: Lacks the ethoxybutenyl group, which may influence its solubility and interaction with molecular targets.
2-(3-Methoxybut-3-en-1-yl)-6-methoxynaphthalene: Contains a methoxybutenyl group instead of an ethoxybutenyl group, which may alter its chemical and biological properties.
Uniqueness
2-(3-Ethoxybut-3-en-1-yl)-6-methoxynaphthalene is unique due to the presence of both the methoxy and ethoxybutenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63458-20-8 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-(3-ethoxybut-3-enyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H20O2/c1-4-19-13(2)5-6-14-7-8-16-12-17(18-3)10-9-15(16)11-14/h7-12H,2,4-6H2,1,3H3 |
InChI 键 |
CHIDTSRUWGZDFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)CCC1=CC2=C(C=C1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
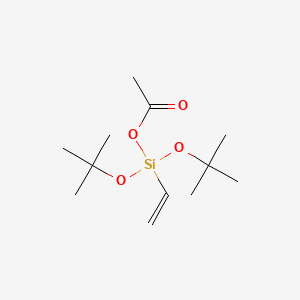
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
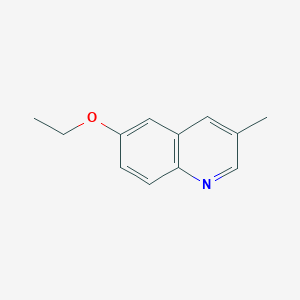

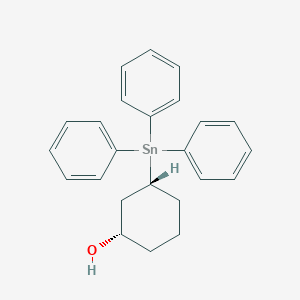

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
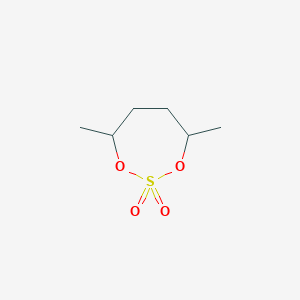
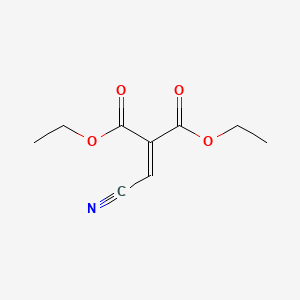
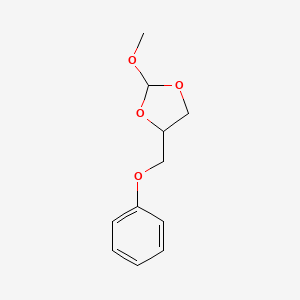
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
